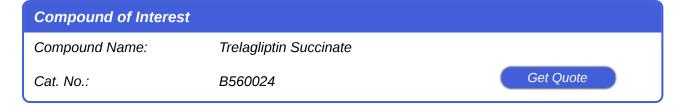


# Application Notes and Protocols for the Solid-State Characterization of Trelagliptin Succinate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-state characterization of **trelagliptin succinate**, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, bioavailability, and manufacturability. Therefore, a thorough characterization of the solid form of **trelagliptin succinate** is essential during drug development and for quality control.

### **Introduction to Solid-State Properties**

The arrangement of molecules in a solid material can exist in different forms, a phenomenon known as polymorphism. These different solid forms, or polymorphs, can exhibit distinct physicochemical properties. Additionally, the solid form may exist as a solvate or hydrate. The techniques outlined below are fundamental for identifying and characterizing the solid-state properties of **trelagliptin succinate**.

### **Key Solid-State Characterization Techniques**

A multi-technique approach is crucial for a comprehensive understanding of the solid-state properties of **trelagliptin succinate**. The primary techniques employed are:

• X-Ray Powder Diffraction (XRPD): To analyze the crystalline structure and identify different polymorphs.



- Thermal Analysis (DSC & TGA): To determine melting point, thermal stability, and solvent/water content.
- Vibrational Spectroscopy (FTIR & Raman): To obtain a chemical fingerprint and identify functional groups.
- Dynamic Vapor Sorption (DVS): To assess the hygroscopicity and stability under varying humidity conditions.

The following sections provide detailed protocols for each of these techniques as applied to **trelagliptin succinate**.

## X-Ray Powder Diffraction (XRPD)

Application: XRPD is a primary technique for the identification and characterization of crystalline materials. It provides a unique diffraction pattern for each crystalline form, acting as a fingerprint for that specific polymorph.

#### Experimental Protocol:

- Sample Preparation:
  - Gently grind a small amount (approximately 10-20 mg) of the trelagliptin succinate sample using an agate mortar and pestle to ensure a fine, homogeneous powder.
  - Carefully pack the powdered sample into a sample holder, ensuring a flat and even surface.
- Instrument Parameters (Representative):
  - Instrument: PANalytical X'Pert PRO or equivalent.
  - Radiation: CuKα (λ = 1.54056 Å).
  - Voltage and Current: 40 kV and 40 mA.
  - Scan Range (2θ): 4° to 50°.



• Step Size: 0.013° 2θ.

Scan Speed: 30 ms/step .

#### Data Analysis:

- Process the raw data to identify the peak positions (in °2θ) and their relative intensities.
- Compare the obtained diffractogram with known patterns of trelagliptin succinate polymorphs or reference standards.
- The unit-cell parameters for one reported crystalline form of trelagliptin succinate are triclinic with space group P1.[1]

#### Data Presentation:

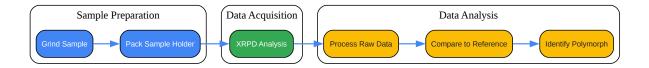
Table 1: Representative XRPD Peak Data for **Trelagliptin Succinate**[1]

d-spacing (Å)	Relative Intensity (%)
18.48	100
9.22	25
7.87	30
6.15	40
4.87	55
4.17	60
3.95	70
3.69	45
3.45	50
3.13	35
	18.48   9.22   7.87   6.15   4.87   4.17   3.95   3.69   3.45

Note: This is representative data; actual peak positions and intensities may vary slightly depending on the specific crystalline form and experimental conditions.



#### Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for XRPD analysis of trelagliptin succinate.

### **Thermal Analysis: DSC and TGA**

Application: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and other thermal events. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of volatiles like water or solvents.

**Experimental Protocols:** 

Differential Scanning Calorimetry (DSC):

- Sample Preparation:
  - Accurately weigh 2-5 mg of trelagliptin succinate into an aluminum DSC pan.
  - Crimp the pan with a lid. An open pan or a pinhole lid may be used if the release of volatiles is expected.
- Instrument Parameters (Representative):
  - Instrument: Mettler Toledo DSC 3+ or equivalent.
  - Temperature Range: 25 °C to 250 °C.



- Heating Rate: 10 °C/min.
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Data Analysis:
  - Analyze the thermogram to identify endothermic (melting) and exothermic (crystallization) events.
  - Determine the onset temperature and peak maximum of any thermal events. The melting range for trelagliptin succinate has been reported to be 184–185 °C.[1]

Thermogravimetric Analysis (TGA):

- Sample Preparation:
  - Accurately weigh 5-10 mg of trelagliptin succinate into a ceramic or aluminum TGA pan.
- Instrument Parameters (Representative):
  - Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.
  - Temperature Range: 25 °C to 300 °C.
  - Heating Rate: 10 °C/min.
  - Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Data Analysis:
  - Analyze the TGA curve (weight % vs. temperature) to identify any weight loss steps.
  - Determine the temperature range and percentage of weight loss for each step. This can indicate the presence and amount of water or residual solvents.

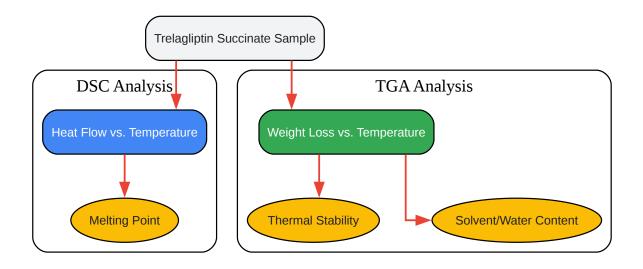
Data Presentation:

Table 2: Representative Thermal Analysis Data for Trelagliptin Succinate



Technique	Parameter	Observed Value	Interpretation
DSC	Melting Onset	~183 °C	Onset of melting
DSC	Melting Peak	~185 °C	Peak melting temperature[1]
TGA	Weight Loss (up to 150 °C)	< 0.5%	Indicates an anhydrous and non-solvated form

#### Logical Relationship Diagram:



Click to download full resolution via product page

Caption: Relationship between thermal analysis techniques and properties measured.

### Vibrational Spectroscopy: FTIR and Raman

Application: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[2] They offer a molecular fingerprint that can be used for identification, conformity testing, and detecting polymorphic changes.

#### **Experimental Protocols:**



Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation (ATR):
  - Place a small amount of the trelagliptin succinate powder directly onto the Attenuated Total Reflectance (ATR) crystal.
  - Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (Representative):
  - Instrument: Thermo Scientific Nicolet iS5 or equivalent with an ATR accessory.
  - Spectral Range: 4000 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 32.
- Data Analysis:
  - Identify the characteristic absorption bands corresponding to specific functional groups in the trelagliptin succinate molecule.
  - Compare the spectrum with a reference standard to confirm identity.

#### Raman Spectroscopy:

- Sample Preparation:
  - Place a small amount of the trelagliptin succinate powder in a glass vial or on a microscope slide.
- Instrument Parameters (Representative):
  - Instrument: Thermo Scientific DXR3 Raman Microscope or equivalent.
  - Laser Excitation: 780 nm.



Laser Power: 10 mW.

Spectral Range: 3500 - 200 cm<sup>-1</sup>.

Exposure Time: 2 seconds.

• Number of Exposures: 16.

#### • Data Analysis:

Identify the characteristic Raman scattering peaks.

 Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions or through transparent packaging.

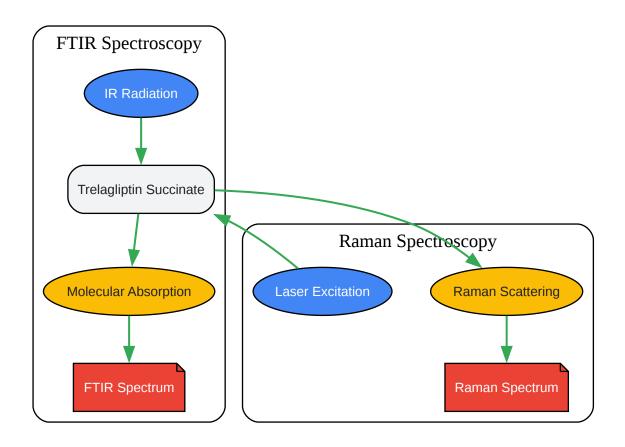
#### Data Presentation:

Table 3: Key Vibrational Bands for **Trelagliptin Succinate** (Representative)

Technique	Wavenumber (cm⁻¹)	Assignment (Tentative)
FTIR	~3400	N-H stretching (amine)
FTIR	~2230	C≡N stretching (nitrile)
FTIR	~1700	C=O stretching (succinate carboxyl)
FTIR	~1650	C=O stretching (pyrimidinone)
Raman	~2230	C≡N stretching (nitrile)
Raman	~1600	Aromatic C=C stretching

Signaling Pathway Diagram (Logical Flow):





Click to download full resolution via product page

Caption: Interaction of light with the sample in FTIR and Raman spectroscopy.

### **Dynamic Vapor Sorption (DVS)**

Application: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[3] This is crucial for assessing the hygroscopicity of **trelagliptin succinate**, which can impact its stability, flowability, and formulation performance.[4]

#### Experimental Protocol:

- Sample Preparation:
  - Place approximately 10-20 mg of trelagliptin succinate in a DVS sample pan.
  - Pre-dry the sample in the DVS instrument at 0% RH and 25 °C until a stable weight is achieved to establish a dry baseline.



- Instrument Parameters (Representative):
  - Instrument: Surface Measurement Systems DVS Adventure or equivalent.
  - Temperature: 25 °C.
  - RH Program:
    - Stepwise increase from 0% to 90% RH in 10% increments.
    - Stepwise decrease from 90% to 0% RH in 10% increments.
  - Equilibrium Criterion ( dm/dt ): 0.002% weight change per minute.
- Data Analysis:
  - Plot the change in mass (%) against the target RH to generate a sorption-desorption isotherm.
  - Analyze the shape of the isotherm to understand the mechanism of water uptake.
  - The total mass change at the highest RH indicates the degree of hygroscopicity.
  - Hysteresis (difference between sorption and desorption curves) can suggest physical changes in the sample.

#### Data Presentation:

Table 4: Representative DVS Data for Trelagliptin Succinate

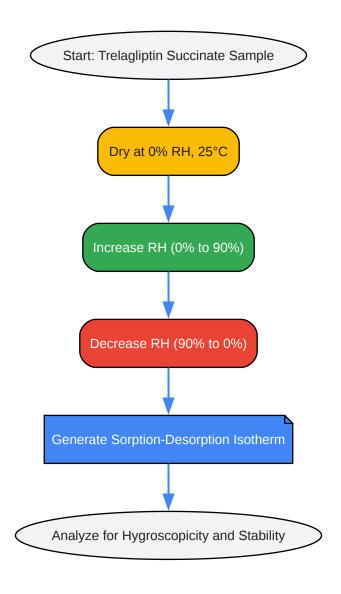


Relative Humidity (%)	Water Uptake (Sorption, %)	Water Loss (Desorption, %)
10	0.1	0.1
20	0.2	0.2
30	0.3	0.3
40	0.4	0.4
50	0.5	0.5
60	0.7	0.7
70	1.0	1.0
80	1.5	1.5
90	2.5	2.5

Note: This is hypothetical data for a slightly hygroscopic material. The actual values for **trelagliptin succinate** should be determined experimentally.

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Step-by-step workflow for a DVS experiment.

### **Summary and Conclusion**

The solid-state characterization of **trelagliptin succinate** is a critical activity in pharmaceutical development. The combination of XRPD, thermal analysis, vibrational spectroscopy, and DVS provides a comprehensive understanding of the material's properties. The protocols and data presented in these application notes serve as a guide for researchers and scientists to ensure the consistent quality and performance of **trelagliptin succinate**. It is important to note that studies have shown **trelagliptin succinate** can convert to trelagliptin hemi-succinate in the presence of polar solvents, highlighting the importance of monitoring solid-state form throughout the drug product lifecycle.[5][6]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. X-ray powder diffraction data for trelagliptin succinate, C18H20FN5O2•C4H6O4 | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mt.com [mt.com]
- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 5. researchgate.net [researchgate.net]
- 6. [Crystal structure and crystal form stability of trelagliptin succinate] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Solid-State Characterization of Trelagliptin Succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560024#trelagliptin-succinate-solid-state-characterization-techniques]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com